4-hydroxy-N-(3-methylphenyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide
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Overview
Description
Scientific Research Applications
Synthesis of Heterocycles
4-Hydroxy-2-quinolones are used in the synthesis of related four-membered to seven-membered heterocycles . These heterocycles show unique biological activities .
Pharmaceutical and Biological Activities
4-Hydroxy-2-quinolones exhibit interesting pharmaceutical and biological activities, making them valuable in drug research and development .
Analgesic Properties
Some derivatives of 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, which are structurally related to 4-hydroxy-2-quinolones, have been found to have highly active oral painkiller properties . They exceed the analgesic effect of the reference drugs at the same dose .
Synthesis of Fused Ring Systems
Quinolin-2,4-dione derivatives, which are related to 4-hydroxy-2-quinolones, are used in the synthesis of fused ring systems .
Production of Quinones
Quinones, the parent heterocycle of 4-hydroxy-2-quinolones, are used as drugs isolated from naturally occurring compounds .
Synthesis of 3,3’-Methylenebis Derivatives
4-Hydroxyquinol-2-ones, a type of 4-hydroxy-2-quinolones, can be used in the synthesis of 3,3’-methylenebis derivatives .
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-hydroxy-N-(3-methylphenyl)-2-oxo-1-phenylquinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3/c1-15-8-7-9-16(14-15)24-22(27)20-21(26)18-12-5-6-13-19(18)25(23(20)28)17-10-3-2-4-11-17/h2-14,26H,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVSFUJLMYVAJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-N-(3-methylphenyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide |
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